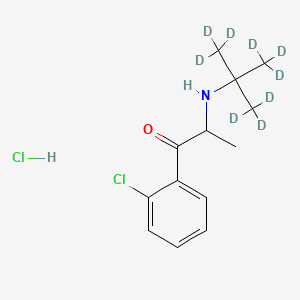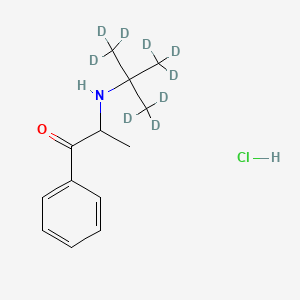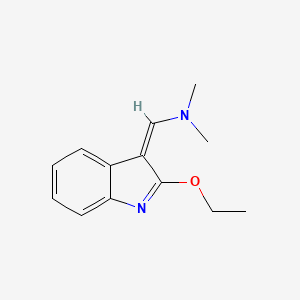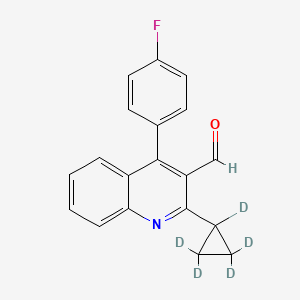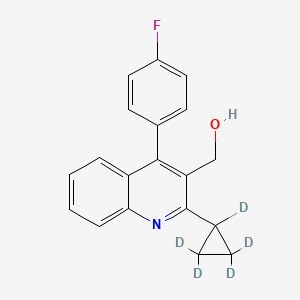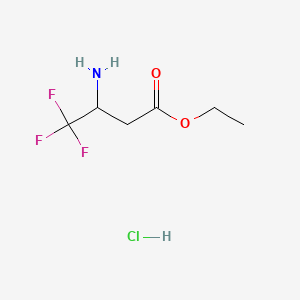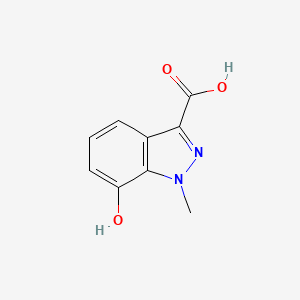
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in various scientific studies due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride typically involves the nitration of benzylhydroxylamine followed by deuteration. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of deuterium atoms. The final product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The hydroxylamine group can be oxidized to a nitroso group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation of the hydroxylamine group can produce nitroso compounds.
Applications De Recherche Scientifique
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stable isotope label in various analytical techniques.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can also act as a probe in various biochemical assays, helping to elucidate the function of enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-4-Nitrobenzylhydroxylamine Hydrochloride: The non-deuterated version of the compound.
O-Benzylhydroxylamine Hydrochloride: A similar compound with a benzyl group instead of a nitrobenzyl group.
O-tert-Butylhydroxylamine Hydrochloride: Contains a tert-butyl group instead of a nitrobenzyl group.
Uniqueness
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and stability, making it a valuable tool in studies involving isotope effects and reaction mechanisms.
Propriétés
Numéro CAS |
1794877-91-0 |
|---|---|
Formule moléculaire |
C7H9ClN2O3 |
Poids moléculaire |
210.647 |
Nom IUPAC |
O-[dideuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H/i1D,2D,3D,4D,5D2; |
Clé InChI |
LKCAFSOYOMFQSL-UNJHBGEESA-N |
SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl |
Synonymes |
O-[(4-nitrophenyl)methyl]hydroxylamine-d6 Hydrochloride; p-Nitrobenzyloxyamine-d6 Hydrochloride; O-(p-Nitrobenzyl)hydroxylamine-d6 Monohydrochloride; 4-Nitrobenzyloxyamine-d6 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




